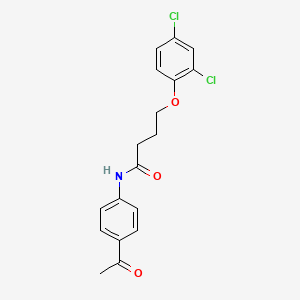
N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide (N-APDB) is a synthetic compound that has been studied for its potential uses in scientific research. It is a member of a class of compounds known as phenylacetamides, which are characterized by their ability to interact with the nervous system. Specifically, N-APDB has been studied for its ability to interact with the serotonin and norepinephrine systems, as well as its potential to act as an antidepressant. In
科学的研究の応用
Chemical Synthesis and Structural Analysis
N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide and its derivatives have been synthesized for various scientific studies. For instance, N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide was synthesized, and its structure was confirmed through FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction studies. The compound demonstrated significant urease inhibition activity and showed potential as a DNA groove binder, indicating spontaneous interaction with DNA. This suggests its utility in biochemical research, particularly in studies related to enzyme inhibition and DNA binding properties (Khalid et al., 2022).
Antimicrobial Properties
Compounds containing the 4-acetylphenyl fragment have been explored for their antimicrobial properties. Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment were synthesized, and their cyclization led to the creation of 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones. These compounds were tested for their antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Baranovskyi et al., 2018).
Environmental Impact and Toxicology
Studies have also investigated the environmental impact and toxicology of related compounds. For example, the toxicity of 2,4-dichlorophenoxyacetic acid and its derivatives on aquatic organisms was evaluated, demonstrating the potential ecological risks associated with these compounds. This research provides important insights into the environmental safety and regulatory assessment of chemicals related to this compound (Farah et al., 2004).
Photocatalytic Degradation
The TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide and similar anilides has been studied, with findings indicating effective degradation under UV-A and solar light. This research has implications for environmental remediation, particularly in the degradation of persistent organic pollutants in water (Sturini et al., 1997).
Electrochemical Studies
Electrochemical studies of stable N-alkoxyarylaminyl radicals related to this compound have been conducted to understand their electrochemical properties. This research contributes to the field of organic electronics and provides a basis for the development of new materials for electronic applications (Miura & Muranaka, 2006).
特性
IUPAC Name |
N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-12(22)13-4-7-15(8-5-13)21-18(23)3-2-10-24-17-9-6-14(19)11-16(17)20/h4-9,11H,2-3,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONAMHQEEVYIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

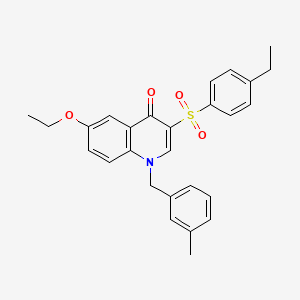
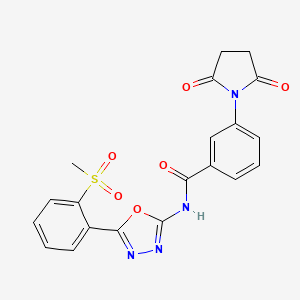
![2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2985297.png)
![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B2985298.png)

![N-(4-ethoxyphenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2985301.png)
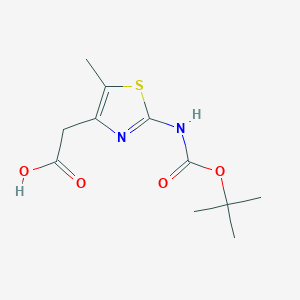
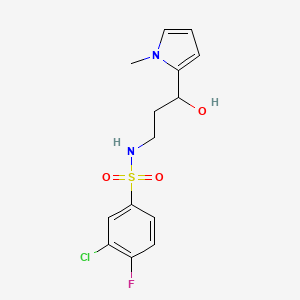
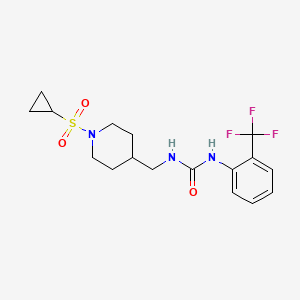
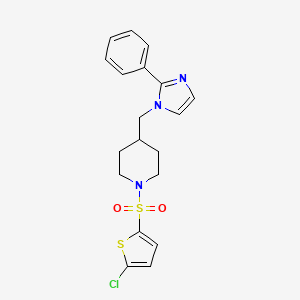

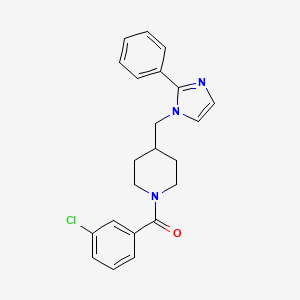
![3-(3-Methylthiophen-2-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2985315.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide](/img/structure/B2985316.png)